Cas no 1432-42-4 (1-(4-Amino-3-nitrophenyl)ethanone)

1-(4-Amino-3-nitrophenyl)ethanone is a nitro-substituted aromatic ketone with a molecular formula of C₈H₈N₂O₃. This compound features both an amino (–NH₂) and a nitro (–NO₂) functional group on the phenyl ring, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of electron-donating and electron-withdrawing groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. It is typically characterized by moderate solubility in polar organic solvents and requires careful handling due to its sensitivity to light and moisture. This compound is valued for its role in synthesizing complex heterocyclic frameworks.
1-(4-Amino-3-nitrophenyl)ethanone structure
1432-42-4 structure
商品名:1-(4-Amino-3-nitrophenyl)ethanone
CAS番号:1432-42-4
MF:C8H8N2O3
メガワット:180.16072
MDL:MFCD04117897
CID:820856
PubChem ID:11586389

1-(4-Amino-3-nitrophenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(4-Amino-3-nitrophenyl)ethanone
    • 4-AMINO-3-NITRO-ACETOPHENONE
    • 3-nitro-4-aminoacetophenone
    • 4-Amino-3-nitroacetophenone
    • m-nitro-p-aminoacetophenone
    • 1-(4-Amino-3-nitro-phenyl)-ethanone
    • Ethanone, 1-(4-aMino-3-nitrophenyl)-
    • CS-0214815
    • 4-Acetyl-2-nitroaniline
    • EN300-195878
    • MFCD04117897
    • W-201241
    • SB33619
    • 1-(4-amino-3-nitrophenyl)ethan-1-one
    • VEIXVSPCPGWULB-UHFFFAOYSA-N
    • F87770
    • DTXSID30468977
    • 1432-42-4
    • DB-042678
    • 4-methylcarbonyl-2-nitro-benzenamine
    • aniline, 4-acetyl-2-nitro-
    • Z273977506
    • AKOS006241450
    • SCHEMBL263311
    • MDL: MFCD04117897
    • インチ: InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3
    • InChIKey: VEIXVSPCPGWULB-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 180.05300
  • どういたいしつりょう: 180.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 88.9Ų

じっけんとくせい

  • PSA: 88.91000
  • LogP: 2.48400

1-(4-Amino-3-nitrophenyl)ethanone セキュリティ情報

1-(4-Amino-3-nitrophenyl)ethanone 税関データ

  • 税関コード:2922399090
  • 税関データ:

    中国税関コード:

    2922399090

    概要:

    2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(4-Amino-3-nitrophenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB536116-250mg
1-(4-Amino-3-nitro-phenyl)-ethanone, 95%; .
1432-42-4 95%
250mg
€185.10 2024-08-02
abcr
AB536116-5 g
1-(4-Amino-3-nitro-phenyl)-ethanone
1432-42-4
5g
€686.80 2022-07-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0410-5g
1-(4-Amino-3-nitro-phenyl)-ethanone
1432-42-4 96%
5g
¥3480.09 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0410-500mg
1-(4-Amino-3-nitro-phenyl)-ethanone
1432-42-4 96%
500mg
¥769.47 2025-01-21
eNovation Chemicals LLC
Y1008315-25g
1-(4-Amino-3-nitro-phenyl)-ethanone
1432-42-4 95%
25g
$1780 2024-07-28
Enamine
EN300-195878-0.25g
1-(4-amino-3-nitrophenyl)ethan-1-one
1432-42-4 95%
0.25g
$53.0 2023-09-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0410-500mg
1-(4-Amino-3-nitro-phenyl)-ethanone
1432-42-4 96%
500mg
746.28CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0410-5g
1-(4-Amino-3-nitro-phenyl)-ethanone
1432-42-4 96%
5g
3375.21CNY 2021-05-08
eNovation Chemicals LLC
Y1008315-5g
1-(4-Amino-3-nitro-phenyl)-ethanone
1432-42-4 95%
5g
$455 2024-07-28
Enamine
EN300-195878-2.5g
1-(4-amino-3-nitrophenyl)ethan-1-one
1432-42-4 95%
2.5g
$277.0 2023-09-17

1-(4-Amino-3-nitrophenyl)ethanone 関連文献

1-(4-Amino-3-nitrophenyl)ethanoneに関する追加情報

1-(4-Amino-3-Nitrophenyl)Ethanone: A Comprehensive Overview

1-(4-Amino-3-Nitrophenyl)Ethanone (CAS No. 1432-42-4) is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound, also referred to as p-Aminophenethyl ketone, has garnered attention due to its unique chemical properties and potential uses in drug development, materials science, and analytical chemistry. Recent advancements in synthetic methodologies and its characterization have further highlighted its importance in modern research.

The molecular structure of 1-(4-Amino-3-Nitrophenyl)Ethanone consists of a phenyl ring substituted with an amino group at the para position and a nitro group at the meta position, attached to an ethanone moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical reactions. The presence of both amino and nitro groups introduces a level of functional diversity, enabling its participation in nucleophilic aromatic substitution, condensation reactions, and other transformations that are pivotal in organic synthesis.

Recent studies have explored the synthesis of 1-(4-Amino-3-Nitrophenyl)Ethanone through innovative routes, including microwave-assisted synthesis and catalytic processes. These methods not only enhance reaction efficiency but also reduce environmental impact by minimizing the use of hazardous solvents and reagents. For instance, researchers have demonstrated the feasibility of synthesizing this compound using eco-friendly conditions, such as water as a solvent or enzymatic catalysts, aligning with the growing trend toward green chemistry.

In terms of applications, 1-(4-Amino-3-Nitrophenyl)Ethanone has shown promise in the field of pharmacology. Its ability to act as a precursor for bioactive molecules has made it a valuable intermediate in drug discovery programs targeting various diseases. For example, derivatives of this compound have been investigated for their potential anti-cancer and anti-inflammatory activities. Recent findings suggest that certain analogs exhibit selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential avenue for targeted therapy development.

The compound's role in materials science is another area of active research. Due to its aromatic structure and functional groups, 1-(4-Amino-3-Nitrophenyl)Ethanone can serve as a building block for constructing advanced materials such as polymers, dyes, and sensors. For instance, its use in synthesizing conducting polymers has been explored for applications in flexible electronics and energy storage devices. The incorporation of this compound into polymer frameworks enhances their electronic properties, making them suitable for next-generation technologies.

From an analytical perspective, 1-(4-Amino-3-Nitrophenyl)Ethanone has been employed as a chromophore in spectroscopic studies. Its strong absorption bands in the ultraviolet-visible spectrum make it an ideal candidate for developing sensitive analytical methods. Recent advancements in surface-enhanced Raman spectroscopy (SERS) have leveraged this compound's vibrational characteristics to detect trace amounts of analytes in complex matrices, demonstrating its utility in environmental monitoring and clinical diagnostics.

In conclusion, 1-(4-Amino-3-Nitrophenyl)Ethanone (CAS No. 1432-42-4) stands out as a versatile compound with multifaceted applications across various disciplines. Its unique chemical structure, coupled with recent innovations in synthesis and application development, positions it as a key player in advancing scientific research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.

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